3-(Difluoromethyl)pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

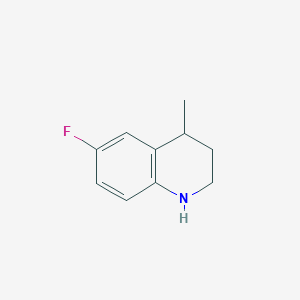

3-(Difluorometil)piridina-2-carbonitrilo es un compuesto orgánico fluorado con la fórmula molecular C7H4F2N2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico con la fórmula química C5H5N. La presencia del grupo difluorometil (CF2H) y el grupo nitrilo (CN) en su estructura lo convierten en un valioso bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de productos farmacéuticos y agroquímicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(Difluorometil)piridina-2-carbonitrilo se puede lograr a través de varios métodos. Un enfoque común involucra la difluorometilación de derivados de piridina. Este proceso generalmente emplea agentes difluorometilantes como el bromodifluoroacetato de etilo. La reacción procede a través de un proceso de dos pasos: N-alquilación seguida de hidrólisis in situ y descarboxilación .

Otro método involucra el uso de reactivos de Grignard, donde la adición de reactivos de Grignard a N-óxidos de piridina en tetrahidrofurano (THF) a temperatura ambiente, seguido del tratamiento con anhídrido acético a temperaturas elevadas, produce 2-piridinas sustituidas .

Métodos de producción industrial

La producción industrial de 3-(Difluorometil)piridina-2-carbonitrilo a menudo involucra reacciones de difluorometilación a gran escala utilizando técnicas de acoplamiento cruzado catalizadas por metales. Estos métodos proporcionan altos rendimientos y son adecuados para la producción de cantidades significativas del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(Difluorometil)piridina-2-carbonitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de piridina correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.

Sustitución: El grupo difluorometil se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y perácidos.

Reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio (LiAlH4) y la hidrogenación catalítica.

Sustitución: Se pueden utilizar nucleófilos como aminas, tioles y alcoholes en condiciones básicas para lograr reacciones de sustitución.

Productos principales

Oxidación: N-óxidos de piridina.

Reducción: Aminas primarias.

Sustitución: Varias piridinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

3-(Difluorometil)piridina-2-carbonitrilo tiene numerosas aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de compuestos fluorados más complejos.

Biología: El compuesto se utiliza en el desarrollo de moléculas bioactivas y como sonda en estudios bioquímicos.

Medicina: Es un intermedio clave en la síntesis de productos farmacéuticos, particularmente aquellos que se dirigen a trastornos del sistema nervioso central y cáncer.

Industria: El compuesto se utiliza en la producción de agroquímicos y materiales con propiedades mejoradas

Mecanismo De Acción

El mecanismo de acción de 3-(Difluorometil)piridina-2-carbonitrilo involucra su interacción con objetivos moleculares específicos. El grupo difluorometil puede formar enlaces de hidrógeno con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a la inhibición o activación de vías bioquímicas específicas, lo que hace que el compuesto sea valioso en el descubrimiento y desarrollo de fármacos .

Comparación Con Compuestos Similares

Compuestos similares

Trifluorometilpiridina: Contiene un grupo trifluorometil (CF3) en lugar de un grupo difluorometil (CF2H).

2-(Difluorometil)piridina-4-carbonitrilo: Estructura similar pero con el grupo difluorometil en una posición diferente.

3-(Trifluorometil)piridina-2-carbonitrilo: Contiene un grupo trifluorometil en lugar de un grupo difluorometil

Singularidad

3-(Difluorometil)piridina-2-carbonitrilo es único debido a la presencia del grupo difluorometil, que imparte propiedades fisicoquímicas distintas como una mayor lipofilia y estabilidad metabólica. Estas propiedades lo convierten en un intermedio valioso en la síntesis de compuestos bioactivos con perfiles farmacocinéticos mejorados .

Propiedades

IUPAC Name |

3-(difluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRGMZGTGBLYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)